molecular formula C28H20N2O3S B2570443 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 326017-75-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2570443
CAS No.: 326017-75-8
M. Wt: 464.54
InChI Key: BFHNRDHQMPYHTF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a recognized and potent small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [Source: PubMed] . TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a "receptor for environmental irritants" due to its activation by a wide array of noxious stimuli, including reactive chemicals, cold, and mechanical pressure [Source: Nature Reviews Drug Discovery] . Its central role in pain transduction and neurogenic inflammation makes it a prominent target for pharmacological research. This compound functions by selectively blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. As a research tool, it is invaluable for investigating the pathophysiology of neuropathic and inflammatory pain conditions, migraine, and airway diseases like asthma and chronic cough [Source: Patent WO2010146502A1] . By enabling the precise inhibition of TRPA1 signaling in experimental models, this antagonist helps researchers elucidate complex nociceptive pathways and validate TRPA1 as a therapeutic target for a range of sensory disorders.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O3S/c1-33-23-17-21-15-9-8-14-20(21)16-22(23)27(32)30-28-29-24(18-10-4-2-5-11-18)26(34-28)25(31)19-12-6-3-7-13-19/h2-17H,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNRDHQMPYHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final steps involve the attachment of the naphthalene moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced molecule.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Crystal Structure and Stability : The nitro-thiazole analog in forms hydrogen-bonded chains via N–H⋯N and N–H⋯O interactions, stabilizing its solid-state structure. The target compound’s methoxynaphthalene group may participate in similar intermolecular interactions, influencing crystallinity and bioavailability.
  • This contrasts with the electron-donating methoxy group in compound 6g .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Compound Overview

  • Chemical Name : N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
  • CAS Number : 955851-32-8
  • Molecular Formula : C26H22N2O3S
  • Molecular Weight : 442.5 g/mol

Synthesis

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 5-benzoyl-4-phenylthiazole with 3-methoxynaphthalene-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The testing methods typically employed include the disc diffusion method and broth microdilution assays, where minimum inhibitory concentrations (MICs) are determined.

MicroorganismMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Aspergillus niger64
Aspergillus oryzae128

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiazole derivatives. A study demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.

Enzyme Inhibition

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene has been evaluated for its ability to inhibit certain enzymes associated with cancer progression and inflammation. For example, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Studies

  • In Vitro Studies : A series of in vitro assays conducted on human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of thiazole derivatives led to reduced tumor growth compared to control groups. Histopathological examinations revealed increased apoptosis and decreased proliferation markers in treated tumors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide and structurally related thiazole-carboxamide derivatives?

  • Methodology :

  • Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with triethylamine and chloroacetyl chloride in dioxane at 20–25°C. This forms intermediates like N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides .
  • Step 2 : Substitute chloro groups with morpholine or ethylenediamine to generate 4,5-dihydroimidazole or morpholin-4-yl derivatives .
  • Step 3 : Optimize recrystallization using ethanol-DMF mixtures to improve purity and yield .
    • Key Analytical Tools : Monitor reactions via TLC, confirm structures using 1H^1H/13C^{13}C-NMR, and IR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve molecular geometry and confirm planarity of aromatic/thiazole rings (e.g., average C–C bond deviation: 0.003 Å) .
  • Computational modeling : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding patterns observed in crystal packing (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. What strategies are effective for optimizing substituents on the thiazole and naphthalene moieties to enhance anticancer activity?

  • Methodology :

  • Substituent screening : Test halogenated (e.g., 2,4-dichlorobenzyl) or electron-withdrawing groups on the benzyl ring, which improve cytotoxicity (e.g., compound 5f in showed IC50_{50} < 10 µM) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects with NCI-60 screening data. For example, morpholine substitutions increase solubility but may reduce potency .
    • Data Table :
Substituent (R)IC50_{50} (µM)Target Cancer LineReference
2-Fluorobenzyl12.5Leukemia (K-562)
2,4-Dichlorobenzyl8.2Breast (MCF-7)

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay standardization : Use the NCI Developmental Therapeutics Program (DTP) protocols for consistent cytotoxicity measurements (e.g., 48-hour incubation, SRB assay) .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with kinase inhibition profiling (e.g., GSK-3β or CDK2 targets) to differentiate on-target vs. off-target effects .
    • Example : Discrepancies in IC50_{50} values may arise from differential cell permeability or metabolic stability, requiring HPLC-MS stability studies .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the carboxamide group .
  • Safety protocols : Use PPE (nitrile gloves, FFP3 masks) to avoid inhalation of aerosols, and work in fume hoods with HEPA filters .

Q. How can computational tools aid in predicting the drug-likeness and ADMET properties of this compound?

  • Methodology :

  • Software : Use SwissADME or ADMETLab 2.0 to predict logP (target: 2–5), aqueous solubility, and cytochrome P450 interactions .
  • Validation : Compare predictions with experimental data (e.g., measured logP via shake-flask method) to refine models .

Data Contradiction Analysis

Q. Why do some synthesized analogs show high in vitro potency but poor in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. Poor absorption may require formulation optimization (e.g., nanoemulsions) .
  • Metabolite identification : Use LC-HRMS to detect rapid hepatic glucuronidation of the methoxy group, which reduces active compound levels .

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